molecular formula C20H22N2O2 B11564188 1,4-Bis(2,6-dimethylphenyl)piperazine-2,5-dione

1,4-Bis(2,6-dimethylphenyl)piperazine-2,5-dione

Cat. No.: B11564188
M. Wt: 322.4 g/mol
InChI Key: ZROCEAUEVPUJAN-UHFFFAOYSA-N
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Description

1,4-Bis(2,6-dimethylphenyl)piperazine-2,5-dione is a symmetrically substituted diketopiperazine (DKP) derivative characterized by a six-membered piperazine-2,5-dione core with two 2,6-dimethylphenyl groups at the 1- and 4-positions. This compound belongs to a class of cyclic dipeptides known for their structural rigidity and diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The 2,6-dimethylphenyl substituents confer steric hindrance, influencing molecular conformation and intermolecular interactions, which are critical for its physicochemical and pharmacological behavior.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

1,4-bis(2,6-dimethylphenyl)piperazine-2,5-dione

InChI

InChI=1S/C20H22N2O2/c1-13-7-5-8-14(2)19(13)21-11-18(24)22(12-17(21)23)20-15(3)9-6-10-16(20)4/h5-10H,11-12H2,1-4H3

InChI Key

ZROCEAUEVPUJAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC(=O)N(CC2=O)C3=C(C=CC=C3C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2,6-dimethylphenyl)piperazine-2,5-dione can be achieved through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2,6-dimethylphenyl)piperazine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Antioxidative Properties

Recent studies have highlighted the antioxidative potential of derivatives of 1,4-bis(2,6-dimethylphenyl)piperazine-2,5-dione. A series of novel derivatives were synthesized and evaluated for their ability to protect neuronal cells against oxidative stress induced by hydrogen peroxide (H₂O₂). The compound demonstrated significant protective effects on SH-SY5Y cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases characterized by oxidative damage .

Key Findings:

  • Compound 9r exhibited the highest antioxidative activity among tested derivatives.
  • Mechanistic studies indicated that it reduces reactive oxygen species (ROS) production and stabilizes mitochondrial membrane potential, promoting cell survival via the IL-6/Nrf2 positive-feedback loop .

Antiviral Activity

In another application, derivatives of piperazine compounds have been investigated for their inhibitory effects against the SARS-CoV-2 protease enzyme. Molecular docking studies suggested that these compounds could serve as potential inhibitors for the virus responsible for COVID-19. This highlights the versatility of piperazine derivatives in addressing contemporary health challenges .

Synthesis of Functional Polymers

The compound has also been explored in materials science for its ability to act as a building block in synthesizing functional polymers. The unique structure of 1,4-bis(2,6-dimethylphenyl)piperazine-2,5-dione allows for selective functionalization, enabling the development of materials with tailored properties for specific applications such as drug delivery systems and advanced coatings .

Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntioxidative agent in neuroprotectionProtects SH-SY5Y cells from oxidative stress
Potential antiviral agent against SARS-CoV-2Inhibitory effects on viral protease
Materials ScienceBuilding block for functional polymersEnables selective functionalization

Mechanism of Action

The mechanism of action of 1,4-Bis(2,6-dimethylphenyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The compound’s structure allows it to interact with various biological targets, leading to a range of potential effects.

Comparison with Similar Compounds

1-(3,5-Dimethoxyphenyl)-4-(4-methylbenzoyl)piperazine-2,5-dione (9b)

  • Structure : Features a 3,5-dimethoxyphenyl group and a 4-methylbenzoyl moiety at positions 1 and 4, respectively.

(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6)

  • Structure : Contains a benzylidene group at position 3 and an isobutyl group at position 4.
  • Biological Activity : Exhibited antiviral activity against H1N1 influenza virus (IC₅₀ = 28.9 ± 2.2 μM) .
  • Key Difference : The benzylidene group introduces a conjugated double bond, which may enhance π-π stacking interactions with biological targets, unlike the fully saturated dimethylphenyl groups in the target compound .

1,4-Bis(2-methylphenyl)piperazine-2,5-dione

  • Structure : Ortho-methylphenyl substituents at positions 1 and 4.
  • Crystallographic Data : Exhibits dihedral angles of 55.84° and 54.10° between the DKP core and aromatic rings, differing from the para-substituted dimethylphenyl isomer. This structural variation impacts molecular planarity and crystal packing .

Bis-DKP Derivatives with Extended Frameworks

Xylylene-Linked Bis(piperazine-2,5-diones)

  • Structure : Two DKP cores connected via a xylylene spacer.
  • Conformational Impact: Side-chain substitutions (e.g., methyl, methoxy) alter the equilibrium between open and closed monomer conformations, affecting aggregation and solubility .
  • Key Difference: The dimeric structure of these compounds introduces enhanced hydrogen-bonding capacity compared to the monomeric target compound .

Bioactive DKPs with Imidazole or Alkylidene Groups

Plinabulin and Phenylahistin

  • Structure : Imidazole-containing DKPs with internal hydrogen bonds between the amide hydrogen and imidazole nitrogen.
  • Biological Activity : Improved lipophilicity and anticancer activity (e.g., IC₅₀ values in the low micromolar range for cancer cell lines) due to reduced intermolecular hydrogen bonding .
  • Key Difference : The imidazole moiety in these derivatives enhances target engagement through specific hydrogen-bonding interactions, a feature absent in the dimethylphenyl-substituted target compound .

(Z)-3-((6,8-Dimethyl-4-oxoquinolin-2-yl)methylene)-6-(4-methoxybenzylidene)piperazine-2,5-dione (5a)

  • Structure : Dual benzylidene substituents at positions 3 and 5.
  • Biological Activity : Strong cytotoxicity against KB, HepG2, and Lu cancer cell lines (IC₅₀ = 3.04–10.62 μM) .
  • Key Difference: The extended conjugation system in 5a enhances photophysical properties, making it a candidate for photodynamic therapy, unlike the non-conjugated target compound .

Data Tables

Table 2: Crystallographic Parameters of DKPs

Compound Name Dihedral Angle (DKP-Aromatic Ring) Crystal System Reference
1,4-Bis(2,6-dimethylphenyl)-DKP Not reported Monoclinic
1,4-Bis(2-methylphenyl)-DKP 55.84°, 54.10° Triclinic
Xylylene-linked bis-DKP Varies with substitution Orthorhombic

Research Findings and Implications

  • Conformational Stability : The 2,6-dimethylphenyl groups in the target compound restrict rotational freedom, favoring a planar DKP core. This contrasts with bis-DKPs linked by xylylene spacers, which exhibit dynamic conformational equilibria .
  • Lipophilicity and Bioavailability : Compared to imidazole-containing DKPs (e.g., plinabulin), the target compound’s higher steric bulk may reduce oral bioavailability but improve metabolic stability .
  • Antiviral vs. Anticancer Activity : Benzylidene-substituted DKPs (e.g., compound 6) show potent antiviral effects, while alkylidene derivatives (e.g., 5a) excel in cytotoxicity, highlighting the role of substituent electronics in target selectivity .

Biological Activity

1,4-Bis(2,6-dimethylphenyl)piperazine-2,5-dione is a compound of significant interest due to its diverse biological activities. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

1,4-Bis(2,6-dimethylphenyl)piperazine-2,5-dione belongs to the class of piperazine derivatives. Its structure consists of a piperazine ring substituted with two 2,6-dimethylphenyl groups and two carbonyl groups at the 2 and 5 positions. This unique configuration contributes to its biological activity.

Antioxidative Activity

Recent studies have highlighted the antioxidative properties of various piperazine-2,5-dione derivatives. A notable investigation evaluated a series of these compounds for their ability to mitigate oxidative stress in SH-SY5Y neuroblastoma cells. The 9r derivative exhibited potent antioxidative effects by reducing reactive oxygen species (ROS) production and stabilizing mitochondrial membrane potential, thus promoting cell survival through an IL-6/Nrf2 positive-feedback loop . This suggests that similar derivatives, including 1,4-Bis(2,6-dimethylphenyl)piperazine-2,5-dione, may also possess antioxidative capabilities.

The biological activity of 1,4-Bis(2,6-dimethylphenyl)piperazine-2,5-dione can be attributed to several mechanisms:

  • Antioxidant Activity : By scavenging free radicals and reducing oxidative stress.
  • Neuroprotective Effects : Potentially protecting neuronal cells from apoptosis induced by oxidative damage.
  • Enzyme Inhibition : Similar compounds have shown inhibition of important enzymes involved in inflammation and cancer progression .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidativeReduces ROS and protects against oxidative stress in neuronal cells
NeuroprotectivePrevents apoptosis in neuroblastoma cells
Enzyme InhibitionInhibits COX-2 and other relevant enzymes linked to inflammation and cancer

Case Studies

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